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Compound of Interest

Compound Name: 4-Phenoxybenzoyl chloride

Cat. No.: B168053 Get Quote

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for

4-phenoxybenzoyl chloride (C₁₃H₉ClO₂), a key intermediate in the synthesis of

pharmaceuticals, such as the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, and high-

performance polymers.[1] An unambiguous understanding of its spectral characteristics is

paramount for reaction monitoring, quality control, and structural confirmation. This document,

intended for researchers, scientists, and drug development professionals, offers a detailed

examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data of 4-phenoxybenzoyl chloride, grounded in established spectroscopic principles

and supported by field-proven insights.

Molecular Structure and Spectroscopic Correlation
The structural features of 4-phenoxybenzoyl chloride, comprising a benzoyl chloride moiety

linked to a phenoxy group at the para position, give rise to a distinct and interpretable

spectroscopic fingerprint. The following diagram illustrates the molecular structure and the key

regions relevant to the spectroscopic analysis.

Caption: Molecular structure of 4-phenoxybenzoyl chloride with key spectroscopic regions

highlighted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For a reactive species like 4-phenoxybenzoyl chloride, careful sample preparation
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is crucial to prevent hydrolysis, which would lead to the formation of 4-phenoxybenzoic acid

and complicate spectral interpretation.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: In a glovebox or under an inert atmosphere, accurately weigh 10-20 mg

of 4-phenoxybenzoyl chloride into a clean, dry NMR tube.

Solvent Addition: Using a dry syringe, add approximately 0.6-0.7 mL of a suitable deuterated

solvent (e.g., chloroform-d, CDCl₃). The use of an anhydrous solvent is critical.

Homogenization: Cap the NMR tube and gently agitate until the sample is fully dissolved.

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field

strength of 300 MHz or higher. For ¹³C NMR, a larger number of scans will be necessary to

achieve an adequate signal-to-noise ratio.

¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of 4-phenoxybenzoyl chloride is characterized by a series of

multiplets in the aromatic region, corresponding to the nine protons on the two phenyl rings.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.10 - 8.07 m 2H
Protons ortho to the

carbonyl group

7.45 - 7.41 m 3H
Protons on the

phenoxy ring

7.28 - 7.23 m 2H
Protons on the

phenoxy ring

7.12 - 7.07 m 3H
Protons on the

phenoxy ring

7.03 - 6.98 m 3H
Protons meta to the

carbonyl group
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Solvent: CDCl₃, Reference: TMS at 0 ppm.

¹³C NMR (Carbon NMR) Data
The proton-decoupled ¹³C NMR spectrum provides detailed information about the carbon

skeleton of the molecule. The carbonyl carbon of the acyl chloride is a particularly diagnostic

signal.

Chemical Shift (δ) ppm Assignment

167.1 Carbonyl carbon (C=O)

164.1 Aromatic carbon

154.5 Aromatic carbon

133.9 Aromatic carbon

130.3 Aromatic carbon

126.9 Aromatic carbon

125.1 Aromatic carbon

120.4 Aromatic carbon

117.1 Aromatic carbon

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy
Infrared spectroscopy is an invaluable tool for identifying the functional groups present in a

molecule. The IR spectrum of 4-phenoxybenzoyl chloride is dominated by a very strong

absorption band corresponding to the carbonyl (C=O) stretch of the acyl chloride.

Experimental Protocol: FT-IR Spectroscopy
Due to the moisture sensitivity of 4-phenoxybenzoyl chloride, sample preparation for IR

analysis must be conducted in a dry environment.
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Sample Preparation (Thin Film): In a fume hood with low humidity or a glovebox, place a

small drop of neat 4-phenoxybenzoyl chloride onto a dry potassium bromide (KBr) or

sodium chloride (NaCl) salt plate.

Assembly: Place a second salt plate on top of the first, gently pressing to create a thin,

uniform film of the liquid between the plates.

Data Acquisition: Immediately place the salt plate assembly into the sample holder of an FT-

IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty salt

plates should be run first.

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium-Weak Aromatic C-H stretch

~1770 Strong C=O stretch (acyl chloride)

~1600, ~1500, ~1450 Medium-Strong Aromatic C=C ring stretches

~1240 Strong Aryl-O-C stretch (asymmetric)

~850-750 Strong C-Cl stretch

The high frequency of the carbonyl stretch (~1770 cm⁻¹) is characteristic of acyl chlorides and

is a result of the electron-withdrawing effect of the chlorine atom.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used for structural elucidation and confirmation of identity.

Experimental Protocol: Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a common

method for analyzing relatively volatile and thermally stable compounds like 4-
phenoxybenzoyl chloride.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b168053?utm_src=pdf-body
https://www.benchchem.com/product/b168053?utm_src=pdf-body
https://www.benchchem.com/product/b168053?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168053?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Prepare a dilute solution (e.g., 10-100 ppm) of 4-phenoxybenzoyl
chloride in a dry, volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Analysis: Inject the sample into a GC-MS system. The gas chromatograph will

separate the analyte from any impurities before it enters the mass spectrometer.

Ionization and Detection: In the mass spectrometer, the molecules are ionized, typically by

electron impact (EI), which causes fragmentation. The resulting ions are then separated by

their mass-to-charge ratio (m/z) and detected.

Mass Spectral Data and Fragmentation
The molecular weight of 4-phenoxybenzoyl chloride is 232.66 g/mol .[1] The mass spectrum

is expected to show a molecular ion peak (M⁺) at m/z 232 (for the ³⁵Cl isotope) and 234 (for the

³⁷Cl isotope) in an approximate 3:1 ratio.

A key fragmentation pathway for acyl chlorides is the loss of the chlorine radical to form a

stable acylium ion.[1]

m/z 232/234 (M⁺): The molecular ion.

m/z 197: The base peak, corresponding to the [M-Cl]⁺ fragment (the 4-phenoxybenzoyl

acylium ion). This ion is resonance-stabilized.

m/z 169: Loss of carbon monoxide (CO) from the acylium ion, resulting in the [M-Cl-CO]⁺

fragment.

m/z 77: Phenyl cation ([C₆H₅]⁺).

Summary and Conclusion
The spectroscopic data presented in this guide provide a robust analytical framework for the

identification and characterization of 4-phenoxybenzoyl chloride. The ¹H and ¹³C NMR

spectra offer a detailed map of the molecule's carbon-hydrogen skeleton, while the

characteristic high-frequency carbonyl stretch in the IR spectrum is a clear indicator of the acyl

chloride functional group. Mass spectrometry confirms the molecular weight and reveals a

predictable fragmentation pattern dominated by the formation of a stable acylium ion.
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By leveraging these spectroscopic techniques and adhering to the provided experimental

protocols, researchers can confidently verify the identity and purity of 4-phenoxybenzoyl
chloride, ensuring the integrity of their synthetic endeavors in pharmaceutical and materials

science research.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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